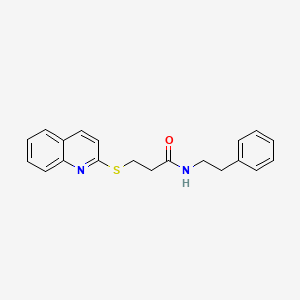

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-3-quinolin-2-ylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-19(21-14-12-16-6-2-1-3-7-16)13-15-24-20-11-10-17-8-4-5-9-18(17)22-20/h1-11H,12-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROBIVJUSFUVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a propanamide group with a phenethyl substituent. This structural arrangement is significant for its biological interactions, particularly in targeting specific receptors and pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

- Anti-inflammatory Properties : It has been shown to modulate inflammatory responses through interaction with specific receptors.

- Inhibition of Cell Proliferation : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it may induce apoptosis through caspase activation and cell cycle arrest.

- Targeting Kinase Pathways : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as AURKA and FLT3, suggesting a potential mechanism for this compound as well.

Case Studies

A study involving derivatives of quinoline compounds indicated that modifications at the 3-position significantly enhanced cytotoxicity against tumor cells. The introduction of specific substituents led to improved growth inhibition rates compared to standard chemotherapeutics.

| Compound | GI50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| 5f (related derivative) | 15 | Tubulin polymerization inhibition |

Receptor Interaction

The compound is believed to interact with G protein-coupled receptors (GPCRs), which play crucial roles in mediating inflammatory responses. By modulating these pathways, it may help alleviate conditions characterized by excessive inflammation.

Research Findings

Research has shown that certain quinoline derivatives can inhibit the activation of inflammatory mediators in vitro. This suggests that this compound could similarly affect inflammatory pathways, potentially providing therapeutic benefits in diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Fentanyl Derivatives

Fentanyl analogs, such as para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide), share the N-(2-phenylethyl)propanamide core but replace the quinoline-sulfanyl group with a piperidine ring and fluorophenyl substituent. These modifications confer potent opioid receptor agonism, whereas the quinoline-sulfanyl group in the target compound may redirect activity toward non-opioid targets, such as kinases or carbonic anhydrases .

Benzimidazole Sulfonamides

Compounds like N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () feature a propanamide chain with sulfonamide and hydroxyphenyl groups.

Sulfanyl-Substituted Propanamides

(2R)-N,3-diphenyl-2-sulfanyl-propanamide () shares the sulfanyl-propanamide motif but lacks the quinoline and phenylethyl groups.

Opioid vs. Non-Opioid Targets

Fentanyl derivatives (e.g., para-fluorofentanyl, para-chloroisobutyryl fentanyl) exhibit µ-opioid receptor agonism, leading to analgesic effects. In contrast, the quinoline-sulfanyl group in the target compound may interact with enzymes like carbonic anhydrase or tyrosine kinases, as seen in related benzimidazole sulfonamides () or quinoline-based drugs .

Cytotoxicity Screening

The microculture tetrazolium assay () highlights methodologies applicable to evaluating the target compound’s cytotoxicity.

Physicochemical and Metabolic Properties

Solubility and Lipophilicity

The quinoline-sulfanyl group increases molecular weight (~337 g/mol) and lipophilicity compared to simpler propanamides. This may reduce aqueous solubility, a challenge observed in fentanyl analogs () and benzimidazole derivatives () .

Metabolic Stability

Metabolites like 2-amino-N-{2-amino-2-[methyl(2-phenylethyl)amino]acetyl}-3-(4-hydroxyphenyl)-N-(4-methanesulfinylbutanoyl)propanamide () suggest that propanamides with bulky substituents undergo complex biotransformation. The quinoline ring in the target compound may slow hepatic clearance due to steric hindrance .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis typically involves coupling quinoline-2-thiol to a propanamide backbone via nucleophilic substitution. A common approach includes:

- Step 1 : Activation of the quinoline-2-thiol group using thiophilic reagents (e.g., Lawesson’s reagent) to enhance reactivity .

- Step 2 : Amide bond formation between the activated thiol and propanamide intermediate under anhydrous conditions (e.g., DCC/DMAP coupling) .

- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR should confirm the presence of the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and quinoline sulfanyl moiety (δ 8.1–8.9 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z corresponding to ) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- In vitro receptor binding assays : Test affinity for opioid receptors (µ, κ, δ) using radiolabeled ligands (e.g., H-DAMGO for µ receptors) .

- Cell viability assays : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Methodological Answer :

- Chiral synthesis : Use enantioselective catalysts (e.g., Sharpless epoxidation) to isolate stereoisomers .

- Pharmacological testing : Compare ED values in analgesia models (e.g., hot-plate test in mice) and receptor binding selectivity (e.g., µ vs. δ receptors). For example, (3R,4S)-configured analogs show 10,000-fold higher µ receptor affinity than their enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Cross-reference data from fluorinated analogs (e.g., para-fluorofentanyl vs. meta-fluorofentanyl) to assess positional effects on receptor binding .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with µ receptor extracellular loops, explaining potency variations .

Q. How can metabolic pathways of this compound be elucidated to inform toxicity studies?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) can be identified using selective inhibitors .

- Isotope labeling : Synthesize C-labeled analogs to track metabolic degradation products in rodent models .

Q. What are the critical factors in designing structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Functional group modifications : Replace the quinoline-2-sulfanyl group with pyridine or thiophene derivatives to assess impact on µ receptor binding .

- Bioisosteric substitutions : Swap the phenylethyl moiety with benzodioxole or indole groups to evaluate changes in blood-brain barrier permeability (logP calculations via ChemDraw) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.